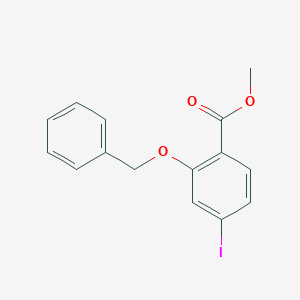

Methyl 2-(benzyloxy)-4-iodobenzoate

Übersicht

Beschreibung

Methyl 2-(benzyloxy)-4-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and an iodine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-(benzyloxy)-4-iodobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-(benzyloxy)-4-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at the 4-position serves as an excellent leaving group, enabling nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reactions:

-

Amine Substitution: Treatment with primary or secondary amines (e.g., piperidine) in polar aprotic solvents like DMF at 80–100°C replaces iodine with amine groups, yielding 4-aminobenzoate derivatives.

-

Thiol Coupling: Reaction with sodium thiolate in DMF facilitates substitution, forming thioether-linked products.

Mechanism:

The reaction proceeds via a two-step pathway:

-

Oxidative addition of the C–I bond to a palladium(0) catalyst.

-

Transmetalation with the nucleophile followed by reductive elimination .

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-couplings, enabling carbon–carbon bond formation.

Sonogashira Coupling

Reaction with terminal alkynes (e.g., trimethylsilylacetylene) in the presence of Pd(PPh₃)₄ and CuI yields alkynyl-linked benzoates :

Conditions: DMF/Et₃N (3:1), 60°C, 12 hours .

Suzuki–Miyaura Coupling

Coupling with aryl boronic acids (e.g., phenylboronic acid) forms biaryl derivatives. Ligands like PPh₃ enhance catalytic efficiency :

Typical Yields: 70–85% for electron-neutral boronic acids .

Ester Reduction

The methyl ester group is reduced to a primary alcohol using LiAlH₄ in dry THF:

Benzyloxy Deprotection

Hydrogenolysis with H₂/Pd/C in ethanol cleaves the benzyl group, yielding 2-hydroxy-4-iodobenzoic acid methyl ester:

Mechanistic and Environmental Considerations

-

Ligand Effects: Electron-donating ligands (e.g., L17 in ) improve coupling efficiency by stabilizing palladium intermediates.

-

Solvent Sensitivity: Polar solvents (DMF, DMSO) enhance NAS and coupling rates due to improved nucleophilicity and catalyst solubility .

-

Steric Hindrance: The benzyloxy group at the 2-position moderately influences reaction rates but does not preclude coupling at the 4-iodo site .

This compound’s reactivity profile underscores its utility in synthesizing complex aromatic systems for pharmaceuticals, agrochemicals, and advanced materials .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Versatile Intermediate

Methyl 2-(benzyloxy)-4-iodobenzoate serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions. For instance, it can be used to synthesize more complex molecules by introducing functional groups at the benzyloxy or iodobenzoate positions.

Case Study: Synthesis of Pharmaceuticals

In a study focused on developing new anti-inflammatory drugs, this compound was utilized as a precursor to synthesize novel derivatives that exhibited enhanced biological activity. The compound's reactivity facilitated the formation of various analogs that were screened for their pharmacological properties.

Medicinal Chemistry

Potential Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Biological Interaction Studies

The compound has been evaluated for its binding affinity to specific enzymes and receptors associated with cancer progression. These studies aim to elucidate its mechanism of action and therapeutic potential in oncology.

Biological Applications

Antimicrobial Properties

this compound has demonstrated antimicrobial activity against various bacterial strains. This property is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Study: Evaluation Against Pathogens

In a comparative study, this compound was tested against standard antibiotics to assess its efficacy against resistant strains of bacteria. Results indicated that it exhibited significant antibacterial effects, suggesting potential for use in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of methyl 2-(benzyloxy)-4-iodobenzoate involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and benzyloxy group play crucial roles in its chemical behavior, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(benzyloxy)-4-iodobenzoate can be compared with other similar compounds such as:

Methyl 2-(benzyloxy)-4-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Methyl 2-(benzyloxy)-4-chlorobenzoate:

Methyl 2-(benzyloxy)-4-fluorobenzoate: The presence of a fluorine atom results in unique reactivity patterns compared to the iodine-containing compound.

Each of these compounds has its own unique set of properties and applications, making this compound a distinct and valuable compound in its own right.

Biologische Aktivität

Methyl 2-(benzyloxy)-4-iodobenzoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound features a benzyloxy group and an iodine atom attached to a benzoate structure, which contributes to its reactivity and biological interactions. The presence of halogen atoms like iodine often enhances the lipophilicity and biological activity of organic compounds, making them suitable for various applications in pharmacology.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has been noted for its capacity to inhibit certain enzymes, which can influence various biochemical pathways. This property is particularly useful in drug development, where enzyme inhibitors can serve as therapeutic agents against diseases like cancer and inflammation.

- Receptor Interaction: The structural features allow the compound to interact with specific receptors in the body, potentially modulating their activity. For example, similar compounds have shown efficacy as agonists or antagonists for nuclear receptors involved in metabolic regulation .

Biological Activity

Research has highlighted several notable biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. The iodine substituent may enhance its effectiveness against bacterial strains .

- Anti-inflammatory Effects: Compounds with similar structures have been reported to reduce inflammation through modulation of inflammatory pathways, indicating potential applications in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells: In vitro studies have demonstrated that this compound can induce cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve apoptosis induction or cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Study on Enzyme Inhibition:

- A study evaluated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent.

- Cytotoxicity Assessment:

- Antimicrobial Efficacy:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition at <10 µM | |

| Cytotoxicity | IC50: 5-10 µM | |

| Antimicrobial Activity | MIC: 0.5 - 8 µg/mL |

Table 2: Comparison with Related Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 5-10 | Cytotoxicity |

| Compound A (similar structure) | 3 | Cytotoxicity |

| Compound B (related halogenated) | 15 | Antimicrobial |

Eigenschaften

IUPAC Name |

methyl 4-iodo-2-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWENNTOVWUCZCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.